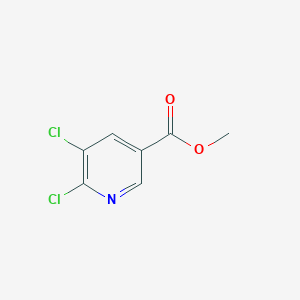
Methyl-5,6-Dichloronicotinat
Übersicht
Beschreibung
Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.Molecular Structure Analysis
The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .Physical And Chemical Properties Analysis
Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Methyl-5,6-Dichloronicotinat: wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung wird aufgrund ihrer Reaktivität und Fähigkeit, Peptide und Proteine für die weitere Analyse zu modifizieren, als Spezialprodukt für Proteomik-Forschungsanwendungen eingesetzt .
Organische Synthese
In der organischen Chemie dient This compound als Baustein für die Synthese komplexerer Moleküle. Seine Dichlor- und Ester-Funktionsgruppen machen es zu einem vielseitigen Reagenz für die Konstruktion von heterocyclischen Verbindungen, die für die Entwicklung von Pharmazeutika von entscheidender Bedeutung sind .
Medizinische Chemie
Diese Verbindung ist in der medizinischen Chemie für die Arzneimittelentwicklung und -entdeckung von Bedeutung. Es kann als Inhibitor für bestimmte Cytochrom-P450-Enzyme wirken, die für den Arzneimittelstoffwechsel wichtig sind. Das Verständnis seiner inhibitorischen Wirkungen kann zur Entwicklung neuer Medikamente mit besserer Wirksamkeit und Sicherheitsprofilen führen .
Pharmakokinetik
This compound: wird auf seine pharmakokinetischen Eigenschaften untersucht, wie z. B. die gastrointestinale Resorption und die Permeabilität der Blut-Hirn-Schranke. Diese Studien sind unerlässlich, um vorherzusagen, wie es sich im Körper verhält, was für die Arzneimittelentwicklung entscheidend ist .
Chemische Sicherheit und Handhabung
Die Erforschung der Sicherheit und Handhabung von This compound ist für Labor- und Industrieumgebungen unerlässlich. Informationen über seinen physikalischen Zustand, die Lagerbedingungen und Sicherheitsvorkehrungen sind erforderlich, um eine sichere Verwendung und die Einhaltung der Vorschriften zu gewährleisten .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Seine genau definierten physikalischen und chemischen Eigenschaften ermöglichen die Kalibrierung von Instrumenten und die Validierung analytischer Methoden .
Umweltchemie
Die Umweltauswirkungen und Abbauwege von This compound werden untersucht, um seine Persistenz und potenzielle Auswirkungen auf Ökosysteme zu verstehen. Diese Forschung ist entscheidend für die Beurteilung von Umweltrisiken und die Entwicklung von Sanierungsstrategien .
Bioverfügbarkeitsstudien
Studien zur Bioverfügbarkeit von This compound werden durchgeführt, um seine Löslichkeit und Verteilung in biologischen Systemen zu bestimmen. Diese Informationen sind unerlässlich für die Gestaltung von Darreichungsformen und Abgabesystemen für therapeutische Anwendungen .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of Methyl 5,6-Dichloronicotinate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56055-54-0 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

